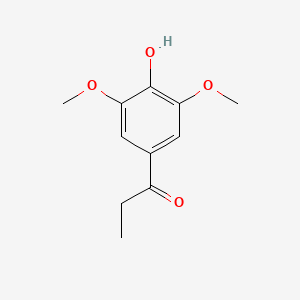
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Descripción general
Descripción
“1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” is a chemical compound with the molecular formula C11H14O4 . It is also known as Propiosyringone .
Molecular Structure Analysis
The molecular structure of “1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups .Physical And Chemical Properties Analysis
“1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” has a molecular weight of 210.23 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass is 210.08920892 g/mol and its monoisotopic mass is also 210.08920892 g/mol .Aplicaciones Científicas De Investigación
Antioxidant Properties
Propiosyringone exhibits antioxidant activity, making it relevant for various health-related studies. Antioxidants help neutralize free radicals, protecting cells from oxidative damage. Researchers have investigated its potential in scavenging reactive oxygen species (ROS) and preventing oxidative stress .
Plant Defense Mechanisms
In the realm of plant biology, Propiosyringone plays a crucial role. It is a natural phenolic compound produced by plants during pathogen attacks. As part of the plant defense system, it acts as a signaling molecule, triggering defense responses against pathogens. Researchers study its involvement in plant immunity and resistance mechanisms .
Biomedical Applications
Propiosyringone’s unique chemical structure makes it an interesting candidate for biomedical research. Its phenolic ring and methoxy groups contribute to its bioactivity. Scientists explore its potential as an antimicrobial agent, anti-inflammatory compound, or even as a lead for drug development .
Chemical Synthesis
Researchers utilize Propiosyringone as a building block in organic synthesis. Its functional groups allow for diverse modifications, enabling the creation of novel compounds. For instance, it serves as a precursor in the synthesis of other bioactive molecules .
Analytical Chemistry
Propiosyringone is employed in analytical methods, particularly in high-performance liquid chromatography (HPLC). Its distinct UV absorption spectrum aids in quantification and detection. Scientists use it as a reference standard or internal standard in various analytical assays .
Natural Product Research
Given its occurrence in plants, Propiosyringone contributes to natural product studies. Researchers investigate its biosynthesis, distribution, and ecological roles. Understanding its presence in different plant species sheds light on their chemical defenses and ecological interactions .
Propiedades
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPJZXJNRBTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884176 | |
| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
CAS RN |
5650-43-1 | |
| Record name | Propiosyringone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiosyringone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and what other compounds are found alongside it?
A1: 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a lignin monomer commonly found in plants. Studies have identified it in various species, including:
- Aspen Poplar Wood: Isolated along with other lignin monomers and dimers like 4-hydroxybenzoic acid and 2,3-bis(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol. []
- Maple Syrup: Identified as a constituent of maple syrup alongside various phenolic compounds, lignans, and even a sesquiterpene called phaseic acid. [, ]
- Quercus coccifera L.: Found in the stems and bark alongside kermesoside, cocciferoside, (-)-8-chlorocatechin, and other phenolic compounds. []
- Arundina graminifolia: Present with other compounds like apigenin 6,8-di-C-β-glucopyranoside and 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene. []
- Carduus acanthoides: Isolated alongside a variety of compounds including salidroside, syringin, p-coumaric acid, and tachioside. []
- Mahonia duclouxiana: Found along with compounds like syringaresinol, daucosterol, and fumaric acid. []
Q2: How does the structure of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one relate to its potential applications?
A2: 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one possesses a phenylpropanoid structure, a common motif in many natural products with diverse biological activities. The presence of phenolic hydroxyl and methoxy groups contributes to its antioxidant properties. [, ] Research indicates that maple syrup, which contains this compound, exhibits antioxidant activity comparable to vitamin C. [, ] This suggests that 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one could potentially contribute to the development of novel antioxidants or contribute to the beneficial effects of consuming maple syrup.
Q3: What is the role of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in lignin research?
A3: Lignin, a complex polymer found in plant cell walls, is a major source of renewable aromatic compounds. 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, being a lignin monomer, serves as a model compound for understanding lignin degradation pathways. [, ] Research utilizing rhodium-on-charcoal catalysts for hydrogenolysis of aspen poplar wood identified 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one among the degradation products. [] This type of research is essential for developing efficient methods to break down lignin into valuable chemicals for various industrial applications.
Q4: Are there any computational studies exploring the properties of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one?
A4: Yes, computational chemistry plays a crucial role in understanding the thermal decomposition of lignin model compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Theoretical studies have employed density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to investigate the pyrolytic pathways and kinetics of syringol-type monolignols, including 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. [] This research helps predict the products formed during lignin pyrolysis, optimize reaction conditions, and design more efficient biofuel production processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



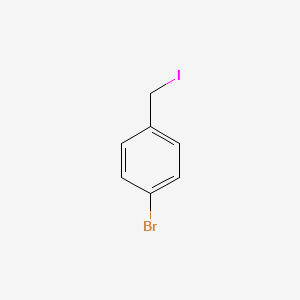
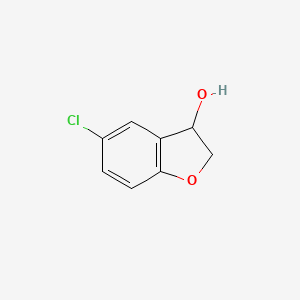

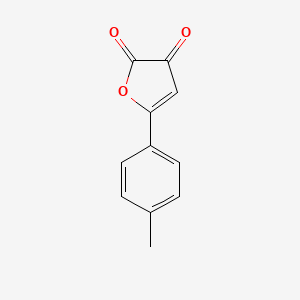
![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)
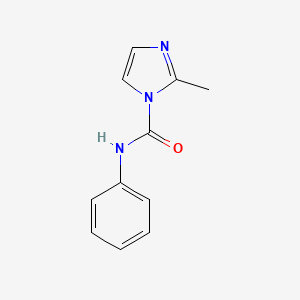
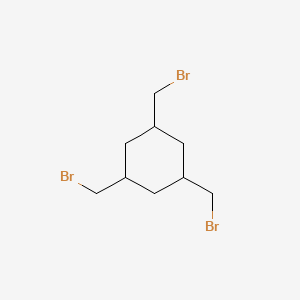
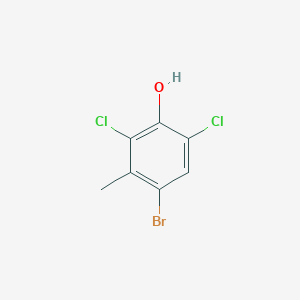
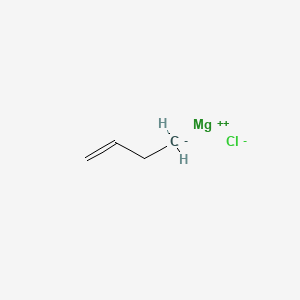
![Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B3053771.png)


![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)
